(5R)-5-[(1R)-1,2-dihydroxyethyl]oxolane-2,3,4-trione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Dehydroascorbic acid, also known as dehydroascorbate or dhaa, belongs to the class of organic compounds known as gamma butyrolactones. Gamma butyrolactones are compounds containing a gamma butyrolactone moiety, which consists of an aliphatic five-member ring with four carbon atoms, one oxygen atom, and bears a ketone group on the carbon adjacent to the oxygen atom. Dehydroascorbic acid is soluble (in water) and a moderately acidic compound (based on its pKa). Dehydroascorbic acid has been found in human intestine, brain and placenta tissues, and has also been detected in multiple biofluids, such as urine and blood. Within the cell, dehydroascorbic acid is primarily located in the cytoplasm. Dehydroascorbic acid participates in a number of enzymatic reactions. In particular, Norepinephrine and dehydroascorbic acid can be biosynthesized from dopamine and ascorbic acid; which is catalyzed by the enzyme dopamine beta-hydroxylase. In addition, Norepinephrine and dehydroascorbic acid can be biosynthesized from dopamine and ascorbic acid through the action of the enzyme dopamine beta-hydroxylase. In humans, dehydroascorbic acid is involved in catecholamine biosynthesis pathway, the disulfiram action pathway, and the tyrosine metabolism pathway. Dehydroascorbic acid is also involved in several metabolic disorders, some of which include monoamine oxidase-a deficiency (mao-a), tyrosine hydroxylase deficiency, aromatic L-aminoacid decarboxylase deficiency, and the tyrosinemia type I pathway.
Properties
CAS No. |
5959-82-0 |
---|---|
Molecular Formula |
C6H6O6 |
Molecular Weight |
174.11 g/mol |
IUPAC Name |
(5R)-5-[(1R)-1,2-dihydroxyethyl]oxolane-2,3,4-trione |
InChI |
InChI=1S/C6H6O6/c7-1-2(8)5-3(9)4(10)6(11)12-5/h2,5,7-8H,1H2/t2-,5-/m1/s1 |
InChI Key |
SBJKKFFYIZUCET-DUZGATOHSA-N |
Isomeric SMILES |
C([C@H]([C@@H]1C(=O)C(=O)C(=O)O1)O)O |
SMILES |
C(C(C1C(=O)C(=O)C(=O)O1)O)O |
Canonical SMILES |
C(C(C1C(=O)C(=O)C(=O)O1)O)O |
490-83-5 | |
physical_description |
Solid |
Synonyms |
dehydroerythorbic acid |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.